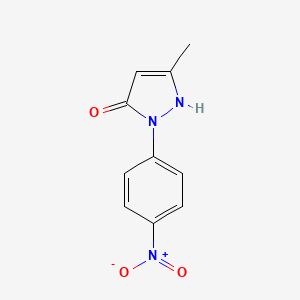![molecular formula C28H19ClFN5O2S3 B2506583 7-クロロ-4-オキソ-4H-ピリド[1,2-a]ピリミジン-2-イルメチルスルファニル]-3-(2-フルオロ-5-メチルフェニル)-6-(4-メチルフェニル)-2-スルファニリデン-2H,3H,6H,7H-[1,3]チアゾロ[4,5-d]ピリミジン-7-オン CAS No. 422305-97-3](/img/structure/B2506583.png)
7-クロロ-4-オキソ-4H-ピリド[1,2-a]ピリミジン-2-イルメチルスルファニル]-3-(2-フルオロ-5-メチルフェニル)-6-(4-メチルフェニル)-2-スルファニリデン-2H,3H,6H,7H-[1,3]チアゾロ[4,5-d]ピリミジン-7-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound. It features a unique combination of pyrido[1,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds, making it a valuable molecule in organic synthesis and pharmaceutical chemistry.
科学的研究の応用
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to its structural similarity to known inhibitors.
Antimicrobial agents: Possible use as antimicrobial agents due to its heterocyclic structure.
Medicine
Drug development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material science: Use in the development of new materials with specific properties.
作用機序
Target of action
Pyrido[1,2-a]pyrimidines and thiazolo[4,5-d]pyrimidines are classes of heterocyclic compounds that are often found in pharmaceuticals and natural products . They are known to interact with a variety of biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and chloroacetyl chloride.
Thiazolo[4,5-d]pyrimidine formation: This involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with thiourea and other reagents under specific conditions.
Functional group modifications: Introduction of the sulfanyl and fluoro-methylphenyl groups is achieved through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a large scale.
Purification techniques: Using methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Pyrido[1,2-a]pyrimidines: Similar in structure but lack the thiazolo[4,5-d]pyrimidine moiety.
Thiazolo[4,5-d]pyrimidines: Similar in structure but lack the pyrido[1,2-a]pyrimidine moiety.
Other heterocyclic compounds: Such as imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines.
Uniqueness
Combination of scaffolds: The unique combination of pyrido[1,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds sets it apart from other compounds.
Functional groups: The presence of sulfanyl, fluoro-methylphenyl, and chloro groups adds to its uniqueness and potential reactivity.
特性
IUPAC Name |
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClFN5O2S3/c1-15-3-7-19(8-4-15)34-26(37)24-25(35(28(38)40-24)21-11-16(2)5-9-20(21)30)32-27(34)39-14-18-12-23(36)33-13-17(29)6-10-22(33)31-18/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFKVWZUIXHBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)N(C(=S)S3)C6=C(C=CC(=C6)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClFN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)


![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)



